(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one
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Overview
Description
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a thiazolidinone ring fused with an indolinone moiety, which contributes to its unique chemical properties.
Mechanism of Action
Indole derivatives
are important heterocyclic compounds that are found in many biologically active molecules. They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Thiazolidinones
, on the other hand, are known to have significant biological activities. For example, some thiazolidinone derivatives have been reported to have fungicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 1-acetyl-2-oxoindoline with a thioamide and an aromatic aldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the thiazolidinone ring or the indolinone moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The aromatic ring in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules with desired properties.
Biology
In biological research, (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine
The compound’s unique structure and biological activity make it a candidate for drug discovery, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure, known for their diverse biological activities.
Indolinones: Compounds containing an indolinone moiety, often studied for their pharmacological properties.
Uniqueness
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is unique due to the combination of the thiazolidinone and indolinone structures, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c1-11-7-3-5-9-14(11)22-19(25)17(27-20(22)26)16-13-8-4-6-10-15(13)21(12(2)23)18(16)24/h3-10H,1-2H3/b17-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLRHQSIGLQIKA-MSUUIHNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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